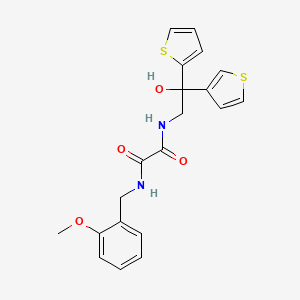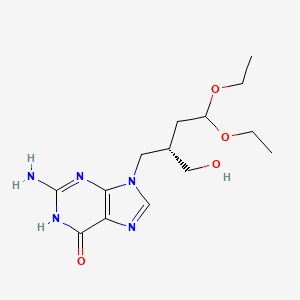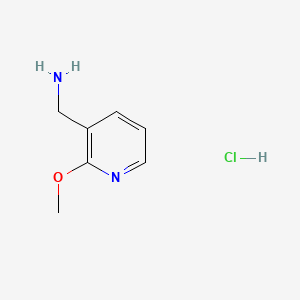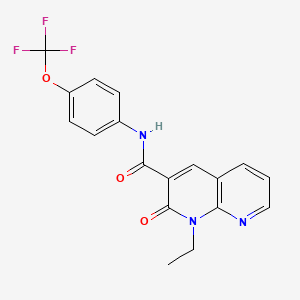![molecular formula C14H17FN2O3S B2462231 4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole CAS No. 2411193-77-4](/img/structure/B2462231.png)
4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in cell signaling and regulation.
Aplicaciones Científicas De Investigación
4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole has been extensively studied for its potential applications in cancer research. 4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole is known to be involved in the regulation of various cellular processes, including cell growth, proliferation, and survival. Inhibition of 4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole has been shown to induce apoptosis in cancer cells and reduce tumor growth. 4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole has been found to be a potent and selective inhibitor of 4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole, making it a promising candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole involves the binding of the compound to the catalytic domain of 4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole. This binding prevents the activation of 4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole by blocking the access of ATP to the active site of the enzyme. As a result, the downstream signaling pathways that are regulated by 4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole are disrupted, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole has potent anticancer effects in vitro and in vivo. The compound has been found to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and melanoma. In animal models, 4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole has been shown to inhibit tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole in lab experiments is its high potency and selectivity for 4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole. This allows researchers to study the specific role of 4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole in various cellular processes and diseases. However, one limitation of using this compound is its potential toxicity and side effects. Careful dosing and monitoring of the compound are necessary to ensure the safety of lab personnel and experimental animals.
Direcciones Futuras
For research include the development of more potent and selective 4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole inhibitors and investigation of the role of 4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole in other diseases.
Métodos De Síntesis
The synthesis of 4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole involves the reaction of 4-(chloromethyl)phenyl isocyanate with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with tert-butylamine to obtain the final compound. This method has been optimized to achieve high yields and purity of the product.
Propiedades
IUPAC Name |
4-tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3S/c1-14(2,3)13-9-17(10-16-13)8-11-4-6-12(7-5-11)20-21(15,18)19/h4-7,9-10H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLZOIVCICKXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN(C=N1)CC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2462148.png)
![2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride](/img/structure/B2462149.png)


![N-[(1,1-dioxo-1lambda6-benzothiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2462154.png)


![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B2462158.png)

![Methyl 2-[3-(2,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2462162.png)
![7-(4-chlorophenyl)-1-ethyl-3-(pyridin-3-ylmethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2462163.png)
![2-(7-(2-chloro-6-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2462165.png)

![2-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B2462169.png)